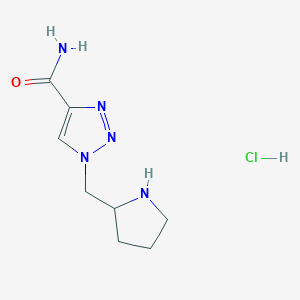

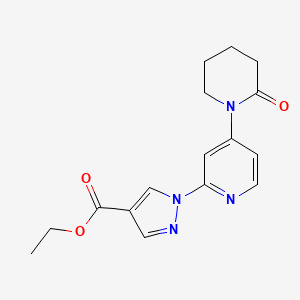

![molecular formula C8H10N2O2 B1405398 Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate CAS No. 1454848-65-7](/img/structure/B1405398.png)

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of (5,6-dihydro-4H-pyrrolo [1,2-b]pyrazol-3-yl)methanamine was developed . The process involved protection of pyrazole with an N-SEM protective group, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane. After SEM deprotection, the intramolecular ring was closed and a bromine atom was introduced with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), forming 3-bromo-5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole. The Br group was subsequently converted into an aldehyde group, then into an oxime. The final step of hydrogenation resulted in the desired product .Molecular Structure Analysis

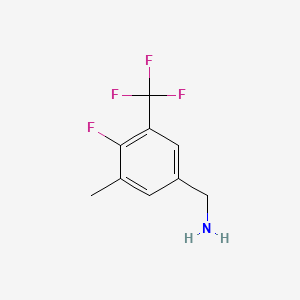

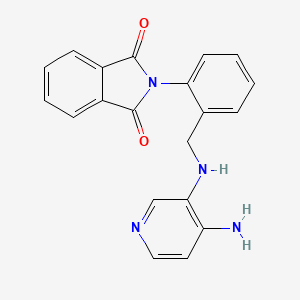

The molecular structure of “Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate” is characterized by the presence of a pyrrole and a pyrazole ring . The InChI code is 1S/C7H10N2/c1-6-4-7-2-3-8-9(7)5-6/h2-3,6H,4-5H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate” has a molecular weight of 122.17 . It is a yellow to brown sticky oil to semi-solid substance .Scientific Research Applications

Anti-inflammatory Compounds and Analgesics

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is used in the synthesis of withasomnine molecules and pyrazole alkaloids. These compounds have potential applications towards developing anti-inflammatory drugs and analgesics, which are medications used to relieve pain .

2. Inhibitors of Xa and XIa Factors This compound has been involved in the design and synthesis of new hybrid derivatives that act as selective and dual inhibitors of Xa factors and XIa. These factors are important in the coagulation process, and inhibitors can be used as anticoagulant drugs to prevent blood clots .

Synthesis of Hydrazinocarbothioamides

It is also used in reactions with thiosemicarbazide to produce hydrazinocarbothioamides. These intermediates can lead to the development of various pharmaceuticals through subsequent chemical reactions .

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis processes, such as reductions with lithium aluminium hydride and reactions with water monomer and sodium hydroxide .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit blood coagulation factors xa and xia . These factors play a crucial role in the blood coagulation cascade, making them potential targets for anticoagulant therapy .

Mode of Action

It is synthesized as a potential dual inhibitor of coagulation factors xa and xia . The compound likely interacts with these targets, inhibiting their function and thus affecting the blood coagulation cascade.

Biochemical Pathways

Given its potential role as an inhibitor of coagulation factors xa and xia, it can be inferred that it may affect the blood coagulation pathway .

Pharmacokinetics

Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .

Result of Action

As a potential inhibitor of coagulation factors xa and xia, it may prevent the formation of blood clots .

properties

IUPAC Name |

methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-5-6-3-2-4-10(6)9-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQFARYCSJPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2CCCC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

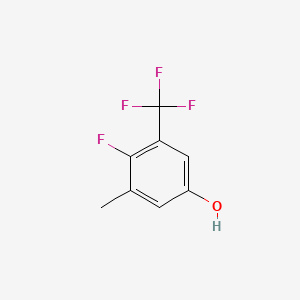

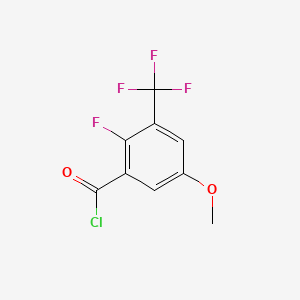

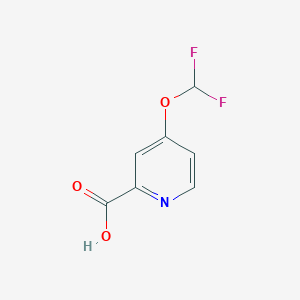

![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)